N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(2-NITROPHENYL)ACETAMIDE
Overview
Description
N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(2-NITROPHENYL)ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with a fluorobenzyl group and a nitrophenyl acetamide moiety
Preparation Methods
The synthesis of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(2-NITROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.
Introduction of the Fluorobenzyl Group: The pyrazole intermediate is then reacted with 4-fluorobenzyl bromide under basic conditions to introduce the fluorobenzyl group.
Acylation: The final step involves the acylation of the pyrazole derivative with 2-nitrophenylacetyl chloride to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(2-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(2-NITROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of cellular pathways. For example, it may inhibit kinases involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(2-NITROPHENYL)ACETAMIDE can be compared with other similar compounds, such as:
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-(2-nitrophenyl)acetamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-aminophenyl)acetamide: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-2-(2-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c19-15-7-5-13(6-8-15)11-22-12-16(10-20-22)21-18(24)9-14-3-1-2-4-17(14)23(25)26/h1-8,10,12H,9,11H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIZXCKOGZDVAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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